ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
Ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate is a synthetic compound that features an imidazole ring, a trifluoromethyl group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carbamate Ester: The carbamate ester can be formed by reacting the imidazole derivative with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups.
Scientific Research Applications
Ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
Molecular Formula |
C13H12F3N3O2 |
---|---|
Molecular Weight |
299.25 g/mol |
IUPAC Name |
ethyl N-[4-imidazol-1-yl-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)18-9-3-4-11(19-6-5-17-8-19)10(7-9)13(14,15)16/h3-8H,2H2,1H3,(H,18,20) |
InChI Key |
NAQVGETXPUVQBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N2C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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